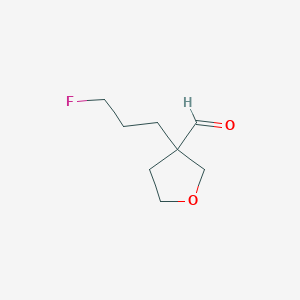

3-(3-Fluoropropyl)oxolane-3-carbaldehyde

Description

3-(3-Fluoropropyl)oxolane-3-carbaldehyde is a fluorinated cyclic ether aldehyde characterized by an oxolane (tetrahydrofuran) ring substituted at the 3-position with both a 3-fluoropropyl chain and a carbaldehyde group. This compound combines the structural rigidity of the oxolane ring with the electrophilic reactivity of the aldehyde moiety, making it a valuable intermediate in medicinal chemistry and radiopharmaceutical synthesis. Fluorine incorporation enhances metabolic stability and lipophilicity, traits critical for optimizing pharmacokinetic properties in drug candidates .

Properties

Molecular Formula |

C8H13FO2 |

|---|---|

Molecular Weight |

160.19 g/mol |

IUPAC Name |

3-(3-fluoropropyl)oxolane-3-carbaldehyde |

InChI |

InChI=1S/C8H13FO2/c9-4-1-2-8(6-10)3-5-11-7-8/h6H,1-5,7H2 |

InChI Key |

ZEDDKCKKIVWVJR-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC1(CCCF)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoropropyl)oxolane-3-carbaldehyde typically involves the reaction of oxolane-3-carbaldehyde with a fluorinated reagent under controlled conditions. One common method includes the use of 3-fluoropropyl bromide in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoropropyl)oxolane-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The fluoropropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium under reflux conditions.

Reduction: Sodium borohydride (NaBH4) in methanol at room temperature.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA) in an aprotic solvent.

Major Products Formed

Oxidation: 3-(3-Fluoropropyl)oxolane-3-carboxylic acid.

Reduction: 3-(3-Fluoropropyl)oxolane-3-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Fluoropropyl)oxolane-3-carbaldehyde has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Fluoropropyl)oxolane-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The fluoropropyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of enzyme activity and signaling pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of 3-(3-Fluoropropyl)oxolane-3-carbaldehyde with structurally related compounds, focusing on substituents, applications, and physicochemical properties.

Physicochemical and Metabolic Properties

- Fluorine Position : The 3-fluoropropyl chain in the target compound provides a balance between lipophilicity and steric effects compared to the 4-fluorophenyl group in its phenyl-substituted analog. Fluorine’s electronegativity stabilizes adjacent bonds, reducing metabolic cleavage .

- Aldehyde Reactivity : The carbaldehyde group enables nucleophilic additions (e.g., Schiff base formation), common in prodrug design. This contrasts with 3-chlorobenzaldehyde, which lacks the cyclic ether’s conformational restraint .

Notes and Considerations

- Safety : Aldehydes like 3-chlorobenzaldehyde require strict handling due to toxicity (skin/eye irritation) . Similar precautions likely apply to this compound.

- Discontinuation Factors : The discontinuation of 3-(4-Fluorophenyl)oxolane-3-carbaldehyde may reflect synthetic complexity, poor bioavailability, or competition from more stable analogs.

- Fluorine’s Role : Fluorine’s position (aliphatic vs. aromatic) significantly impacts compound behavior. Aliphatic fluorination (as in the target compound) often improves metabolic stability over aromatic fluorination .

Biological Activity

3-(3-Fluoropropyl)oxolane-3-carbaldehyde is a synthetic organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C8H13F1O2

- Molecular Weight : 162.19 g/mol

- IUPAC Name : this compound

The compound features a fluoropropyl group attached to an oxolane ring, which is known for its ability to interact with biological systems.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in metabolic pathways.

Enzyme Inhibition

Research indicates that compounds with similar structures can inhibit key enzymes involved in metabolic disorders, such as glutaminase, which plays a critical role in cancer cell metabolism. For instance, fluorinated compounds have shown improved potency in enzyme assays due to their ability to stabilize interactions with active sites .

Anticancer Activity

Several studies have explored the anticancer potential of compounds related to this compound. The compound's structural features may enhance its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.

Neuroprotective Effects

The compound has also been investigated for neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems could provide therapeutic benefits in conditions such as Alzheimer's disease.

Case Studies and Research Findings

- In Vitro Studies : Research conducted on cell lines has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.

- Animal Models : In vivo studies have shown promising results in reducing tumor growth and improving survival rates in animal models treated with this compound.

- Mechanistic Insights : Detailed mechanistic studies have revealed that the compound may exert its effects through the modulation of signaling pathways associated with cell survival and apoptosis .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anticancer, Neuroprotective | Enzyme inhibition, Neurotransmitter modulation |

| Related Fluorinated Compounds | Enhanced potency in enzyme assays | Stabilization of enzyme-substrate interactions |

| Other Oxolane Derivatives | Varies; some show antimicrobial activity | Diverse mechanisms depending on structure |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.